2-(4-ethylphenyl)propanal
Description
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Properties
CAS No. |
68790-19-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
General Context of Substituted Phenylpropanal Chemistry
Substituted phenylpropanals are a class of aromatic aldehydes that feature a phenyl ring and a propanal moiety with various substituents on the aromatic ring. These compounds are pivotal intermediates in organic synthesis, finding applications in the fragrance industry and as precursors for more complex molecules, including pharmaceuticals. The reactivity of the aldehyde group, coupled with the electronic and steric effects of the substituted phenyl ring, makes them versatile building blocks.
The core structure of a phenylpropanal, such as 2-phenylpropanal, consists of a benzene (B151609) ring attached to a propanal chain at the second carbon. nih.gov Variations in this basic structure, like the addition of an ethyl group at the para-position of the phenyl ring to form 2-(4-ethylphenyl)propanal, can significantly influence the molecule's physical and chemical properties. uni.lu Research in this area often focuses on the development of synthetic routes to access these compounds and on understanding how different substituents on the phenyl ring affect their reactivity and potential applications.
Rationale and Significance of Academic Inquiry into 2 4 Ethylphenyl Propanal
The academic interest in 2-(4-ethylphenyl)propanal and its analogues stems from several key areas:
Stereoselective Synthesis: As a chiral aldehyde, this compound presents the challenge of controlling the formation of a specific enantiomer. The development of enantioselective synthetic methods is a major driver in modern organic chemistry, as the biological activity of chiral molecules is often enantiomer-dependent. sciencedaily.com
Mechanistic Studies: The synthesis of α-aryl aldehydes like this compound provides a platform to study reaction mechanisms, such as the 1,2-hydride shift in the Meinwald rearrangement. acs.org Understanding these mechanisms is crucial for developing more efficient and selective synthetic transformations.
Catalysis Development: The synthesis of chiral aldehydes is often achieved through catalytic methods. Research into the synthesis of compounds like this compound contributes to the development and refinement of new catalytic systems, including organocatalysts and transition-metal complexes. nih.govnih.gov
Building Blocks for Complex Molecules: Substituted phenylpropanals serve as valuable intermediates for the synthesis of more complex and often biologically active molecules. The specific substitution pattern of this compound can be strategically utilized in the design and synthesis of target compounds.
Evolution of Research Paradigms and Methodologies in Alpha Chiral Aldehyde Studies
The methodologies for synthesizing α-chiral aldehydes have undergone significant evolution, moving from classical stoichiometric approaches to more efficient and selective catalytic methods.
Initially, the synthesis of such compounds often relied on the use of chiral auxiliaries. This method involves attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. wikipedia.org While effective, this approach can be atom-uneconomical.
The turn of the 21st century saw a surge in the development of asymmetric catalysis , which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key advancements include:
Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. For the α-arylation of aldehydes, chiral secondary amines have been successfully employed as catalysts in SOMO (Singly Occupied Molecular Orbital) catalysis to form chiral radical cations that react enantioselectively. nih.gov
Transition Metal Catalysis: Palladium-catalyzed α-arylation of aldehydes has become a general and powerful method. nih.govacs.org The development of specialized ligands has been crucial in controlling the reactivity and selectivity of these reactions, often preventing side reactions like aldol (B89426) condensation. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have also emerged as a promising method for the synthesis of protected tertiary α-aryl aldehydes, avoiding issues of post-reaction epimerization. acs.org
The table below summarizes some of the key methodologies developed for the synthesis of α-aryl aldehydes.
| Methodology | Catalyst/Reagent | Key Features |
| Chiral Auxiliary | Evans oxazolidinones | Temporarily appends a chiral auxiliary to control stereochemistry. wikipedia.org |
| Organo-SOMO Catalysis | Chiral secondary amines (e.g., imidazolidinone) | Forms a chiral radical cation intermediate for enantioselective arylation. nih.gov |
| Palladium-catalyzed α-Arylation | Palladium complexes with specialized phosphine (B1218219) ligands | Direct arylation of aldehydes with aryl halides. nih.govacs.orgresearchgate.net |
| Nickel-catalyzed Reductive Cross-Coupling | Chiral Ni/Biox complexes | Couples α-iodoacetals with aryl halides to form protected aldehydes. acs.org |
| Chemoenzymatic Synthesis | Styrene (B11656) oxide isomerase (SOI) | Catalyzes the rearrangement of styrene oxides to α-aryl aldehydes. acs.org |
Contemporary Research Challenges and Future Outlooks for Phenylpropanal Compounds
Strategies for Carbon-Carbon Bond Formation Leading to this compound
The construction of the this compound framework hinges on the formation of a crucial carbon-carbon bond at the alpha-position to the aldehyde. Various synthetic strategies have been developed to achieve this, with a significant focus on controlling the stereochemistry at the newly formed chiral center.
Enantioselective and Diastereoselective Synthesis of Alpha-Chiral Aldehydes
The synthesis of α-chiral aldehydes, such as this compound, in an enantiomerically pure form is a formidable challenge due to the high propensity of the α-proton to enolize, which can lead to racemization. nih.gov Despite this difficulty, several methods have been developed to achieve high levels of stereocontrol. These approaches are critical for the production of single-enantiomer compounds, which are often required in pharmaceutical and biological applications.
One notable strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantioenriched product.
Another powerful approach is substrate-controlled diastereoselective synthesis. In this method, a pre-existing stereocenter in the starting material influences the creation of a new stereocenter. For instance, the hydroboration-oxidation of a chiral allylic alcohol can lead to the formation of a diol with high diastereoselectivity. Subsequent manipulation of this diol can then afford the desired α-chiral aldehyde.
Catalytic Asymmetric Approaches (e.g., Organocatalysis, Metal Catalysis)
Catalytic asymmetric synthesis has emerged as a highly efficient and atom-economical method for generating chiral molecules. nih.gov Both organocatalysis and metal catalysis have been successfully applied to the synthesis of α-chiral aldehydes.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are prominent organocatalysts for the α-functionalization of aldehydes. These catalysts react with the aldehyde to form a chiral enamine intermediate, which then reacts with an electrophile. Subsequent hydrolysis releases the α-substituted aldehyde and regenerates the catalyst. This methodology has been widely used for the asymmetric α-alkylation, α-amination, and α-oxidation of aldehydes.
Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations. For the synthesis of α-chiral aldehydes, methods such as asymmetric hydrogenation of α,β-unsaturated aldehydes and hydroformylation of vinyl arenes are particularly relevant. For example, rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydroformylation of 4-ethylstyrene (B166490) to produce this compound with high enantioselectivity. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of α-haloaldehydes with organometallic reagents in the presence of chiral ligands can provide enantioenriched α-aryl aldehydes. acs.org
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Key Features |
| Organocatalysis | Proline and derivatives | α-alkylation, α-amination | Forms chiral enamine intermediates. |
| Metal Catalysis | Rhodium-phosphine complexes | Asymmetric hydroformylation | High enantioselectivity from vinyl arenes. nih.gov |
| Metal Catalysis | Palladium-phosphine complexes | Asymmetric cross-coupling | Enantioenriched products from α-haloaldehydes. acs.org |
Multicomponent Reaction Sequences for Phenylpropanal Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient pathway to phenylpropanal scaffolds. frontiersin.orgmdpi.commdpi.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. frontiersin.org
One of the most well-known MCRs for the synthesis of α-amino acids, which can be precursors to α-aryl aldehydes, is the Strecker synthesis. mdpi.com This reaction involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. By choosing the appropriate starting materials, this method can be adapted to produce precursors for this compound.
Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. mdpi.com A three-component Mannich reaction of an aldehyde, an amine, and another carbonyl compound can be employed to construct the carbon skeleton of phenylpropanals.
Functional Group Interconversions and Derivatization of this compound
The aldehyde and aromatic ring moieties of this compound provide a rich platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Aldehyde Group Reactivity and Transformations (e.g., Acetalization, Wittig, Knoevenagel)
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is no exception.
Acetalization: In the presence of an acid catalyst, this compound reacts with alcohols or diols to form acetals or cyclic acetals, respectively. This reaction is often used to protect the aldehyde group during other chemical transformations.
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. Reaction of this compound with a phosphorus ylide (a Wittig reagent) leads to the formation of a substituted alkene with high regioselectivity. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. This reaction with this compound can be used to synthesize a variety of α,β-unsaturated compounds.
| Reaction | Reagents | Product Type |
| Acetalization | Alcohol/Diol, Acid Catalyst | Acetal/Cyclic Acetal |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Compound |
Aromatic Ring Functionalization and Side-Chain Modifications
The ethylphenyl group of this compound can also be chemically modified. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.org The position of substitution on the aromatic ring is directed by the activating and ortho-, para-directing ethyl group.
Furthermore, the ethyl side-chain can undergo oxidation at the benzylic position to introduce other functional groups. For instance, oxidation can lead to the corresponding ketone or carboxylic acid.
Mechanistic Elucidation of Synthetic Pathways
The formation of this compound, most commonly via the hydroformylation of 4-ethylstyrene, is a catalytic process that involves a series of elementary steps. Understanding the energetics and transition states of these steps is crucial for controlling the reaction's efficiency and selectivity.
The hydroformylation of styrenic substrates to produce 2-arylpropanals is a well-studied process, and the kinetic and thermodynamic principles derived from these studies are applicable to the formation of this compound. The reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.
Kinetic studies on the hydroformylation of styrene (B11656), a close analog of 4-ethylstyrene, using a homogeneous rhodium complex catalyst (HRh(CO)(PPh3)3), have revealed that the reaction rate is first-order with respect to the catalyst concentration and the partial pressure of hydrogen. epa.gov Interestingly, the rate is independent of the styrene concentration, suggesting that the alkene is not involved in the rate-determining step. epa.gov However, the reaction exhibits substrate-inhibited kinetics with respect to carbon monoxide, meaning that higher concentrations of CO can slow down the reaction. epa.gov The activation energy for the hydroformylation of styrene has been determined to be 68.802 kJ mol⁻¹. epa.gov
In a similar vein, the hydroformylation of 7-tetradecene (B6595692) using a bulky phosphite-modified rhodium catalyst showed a first-order dependence on both the alkene and catalyst concentrations, a negative order with respect to carbon monoxide, and a zero-order dependence on hydrogen. rsc.org The activation energy for this reaction was calculated to be 68 kJ mol⁻¹. rsc.org These findings highlight that the kinetic behavior can be significantly influenced by the specific catalyst system and substrate employed.
| Reaction | Catalyst System | Kinetic Parameters | Activation Energy (Ea) |
| Hydroformylation of Styrene | HRh(CO)(PPh3)3 | First order in [catalyst] and P(H₂), zero order in [styrene], inhibited by CO | 68.802 kJ mol⁻¹ epa.gov |
| Hydroformylation of 7-Tetradecene | Rh-tris(2,4-di-tertbutylphenyl)phosphite | First order in [alkene] and [catalyst], negative order in P(CO), zero order in P(H₂) | 68 kJ mol⁻¹ rsc.org |
The synthesis of this compound can result in a chiral center at the C2 position. Achieving high stereoselectivity in such syntheses is a significant challenge and is governed by the subtle energetic differences in the transition states leading to the different stereoisomers.
Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states in stereoselective reactions. For the hydroformylation of prochiral alkenes like 4-ethylstyrene, the stereochemistry of the final product is determined at the stage of either the migratory insertion of the alkene into the metal-hydride bond or the subsequent CO insertion.
In the context of related stereoselective syntheses, such as the palladium-catalyzed ring-opening of 2-arylaziridines, computational studies have been instrumental in elucidating the origins of stereospecificity. researchgate.net An energy decomposition analysis of the key transition states can reveal the crucial interactions between the catalyst and the substrate that dictate the stereochemical outcome. researchgate.net These analyses provide a detailed picture of the full catalytic cycle that is consistent with experimental observations. researchgate.net
For the cobalt-catalyzed hydroformylation of propene, kinetic modeling based on transition state theory allows for the prediction of the formation rates of both the linear (n) and branched (iso) aldehyde products. chemrxiv.org The properties of the transition states, including their Gibbs free energies, are critical in determining the n/iso ratio. The table below illustrates the calculated thermodynamic properties for a key transition state in the hydroformylation of propene, highlighting the level of detail that can be obtained through computational analysis.
| Transition State Property | Calculated Value (kJ mol⁻¹) | Change upon Fitting (kJ mol⁻¹) |
| ΔH (Enthalpy) | - | -116.8 |
| TΔS (Entropy Term at 383 K) | - | - |
| ΔG (Gibbs Free Energy at 383 K) | - | -10.2 |
Data adapted from a study on propene hydroformylation, illustrating the methodology applicable to this compound synthesis. chemrxiv.org
By analogy, in the stereoselective synthesis of this compound, the relative energies of the transition states leading to the (R)- and (S)-enantiomers will determine the enantiomeric excess of the product. Chiral ligands on the metal catalyst are designed to create a significant energy difference between these diastereomeric transition states, thereby favoring the formation of one enantiomer over the other.
Molecular Modeling and Dynamics Simulations:
Intermolecular Interactions and Binding Site Analysis:This would involve simulating the interaction of this compound with other molecules, for example, to understand its behavior in solution or its binding affinity to biological receptors.
Without access to published research specifically detailing these aspects for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further computational research is needed to elucidate the specific theoretical properties and behaviors of this compound.
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and reaction dynamics of this compound. They offer real-time insights into reaction mechanisms and detailed information about the compound's three-dimensional arrangement and molecular interactions.
In-Situ Spectroscopic Reaction Monitoring
In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. xjtu.edu.cn This approach allows for the direct observation of molecular changes as they occur, providing critical data on reaction kinetics, intermediates, and the formation of byproducts. xjtu.edu.cn By tracking the vibrational modes of functional groups, researchers can gain a comprehensive understanding of the reaction mechanism under actual process conditions. xjtu.edu.cn This dynamic monitoring capability is crucial for optimizing reaction parameters and ensuring the desired product is formed efficiently and selectively. xjtu.edu.cn
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural and stereochemical analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment and connectivity of atoms within the molecule. ipb.pt
For stereochemical assignments, the vicinal coupling constants (J-values) between protons are particularly informative. ipb.pt For instance, the magnitude of the coupling constant between adjacent protons can differentiate between cis and trans isomers in cyclic systems. ipb.pt Nuclear Overhauser Effect (NOE) experiments are also vital for establishing the stereochemistry by measuring through-space interactions between protons that are close in proximity, which helps to confirm spatial arrangements. ipb.pt The chemical shifts of protons are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift (greater ppm) for nearby protons. youtube.com
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Propanol Environments
| Hydrogen Environment | Predicted Chemical Shift (δ/ppm) | Reason for Shift |
|---|---|---|
| -OH | High | High electronegativity of oxygen pulls electron density from the hydrogen. youtube.com |
| -CH₂- (adjacent to O) | High | Proximity to the electronegative oxygen atom reduces electron density. youtube.com |
| -CH₂- (internal) | Intermediate | Further from the oxygen atom, so less deshielded. youtube.com |
| -CH₃ | Low | Most shielded due to its distance from the electronegative oxygen. youtube.com |
Vibrational Spectroscopy for Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to investigate the various types of vibrations and molecular interactions present in and between molecules like this compound. nih.gov By analyzing the vibrational frequencies, researchers can identify specific functional groups and study the effects of intermolecular forces, such as hydrogen bonding. nih.govnih.gov For example, changes in the vibrational modes of carbonyl (C=O) and hydroxyl (O-H) groups can indicate their participation in hydrogen bonding with other molecules, such as solvents. nih.gov This information is crucial for understanding the compound's behavior in different chemical environments.
Chromatographic and Separation Techniques for Enantiomeric Purity Assessment
As this compound is a chiral compound, meaning it can exist in non-superimposable mirror-image forms called enantiomers, the assessment of its enantiomeric purity is critical. chromatographyonline.com Chromatographic techniques are the primary methods used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.govspringernature.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.comnih.gov Polysaccharide-based CSPs are among the most commonly used for this purpose. nih.gov
The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. chromatographyonline.comnih.gov The polar organic mode, in particular, can offer high efficiency and shorter run times. nih.gov Method development often involves screening different chiral columns and mobile phase compositions to achieve optimal separation. oup.com The resolution between the enantiomer peaks is a critical parameter for ensuring accurate quantification of enantiomeric purity. nih.gov
Table 2: Common Chiral Stationary Phases and Mobile Phase Modes for Enantioseparation
| Chiral Stationary Phase Type | Common Mobile Phase Modes | Key Characteristics |
|---|---|---|
| Polysaccharide-based (e.g., cellulose, amylose) | Normal-phase, Reversed-phase, Polar organic nih.govnih.gov | Broad applicability, high success rate for a wide range of compounds. nih.gov |
| Crown Ethers | Reversed-phase nih.gov | Effective for separating compounds with primary amino groups. nih.gov |
| Cyclodextrins | Reversed-phase, Polar organic nih.gov | Forms inclusion complexes with analytes, with the choice of mobile phase influencing the binding mode. nih.gov |
Gas Chromatography (GC) for Reaction Profiling and Purity Determination
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a valuable technique for analyzing the purity of this compound and for reaction profiling. oiv.intresearchgate.net In reaction profiling, GC can be used to monitor the progress of a reaction by separating and quantifying the starting materials, intermediates, and products over time. scielo.br
For purity determination, GC can separate the main compound from any volatile impurities. oiv.int The use of an internal standard allows for accurate quantification of the components in the mixture. oiv.int Headspace GC (HS-GC) is a variation of the technique that is particularly useful for analyzing volatile organic compounds in a sample matrix without extensive sample preparation. scielo.br
Biological Interactions and Mechanistic Insights of 2 4 Ethylphenyl Propanal
Investigation of Molecular Target Interactions
The biological activity of a chemical compound is fundamentally dictated by its interactions with molecular targets within an organism. For 2-(4-ethylphenyl)propanal, these interactions can be hypothesized based on its structural features, namely the aldehyde functional group and the substituted phenyl ring.
Enzyme Binding and Modulatory Mechanisms
While direct studies on this compound are scarce, the aldehyde moiety suggests a potential for interaction with various enzymes. Aldehydes are known to be reactive and can participate in several types of enzymatic reactions, either as substrates or as inhibitors.
One of the primary enzyme families that interact with aldehydes is the aldehyde dehydrogenases (ALDHs) . These enzymes are crucial for the detoxification of both endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. It is plausible that this compound could serve as a substrate for an ALDH isozyme.
Conversely, some aldehydes can act as inhibitors of enzymes. This inhibition can occur through various mechanisms, including the formation of covalent adducts with amino acid residues in the enzyme's active site, particularly with nucleophilic residues like cysteine, histidine, or lysine. Such interactions can lead to a loss of enzyme function. Phenylpropanoid derivatives have been noted for their broad biological activities, which can include enzyme modulation. nih.gov
Table 1: Potential Enzyme Interactions of Aldehydes
| Enzyme Family | Potential Interaction with Aldehyde Group | Potential Outcome |
| Aldehyde Dehydrogenases (ALDHs) | Substrate for oxidation | Detoxification of the aldehyde |
| Cytochrome P450 Enzymes | Substrate for metabolism | Metabolic transformation of the compound |
| Various other enzymes | Covalent adduction to active site residues | Enzyme inhibition |
This table is based on the general reactivity of aldehydes and does not represent specific data for this compound.
Receptor Interaction Studies and Signaling Pathway Interventions
Specific receptor binding studies for this compound are not readily found in scientific literature. However, the lipophilic nature of the ethylphenyl group suggests it could facilitate passage through cell membranes and potentially interact with intracellular receptors, including nuclear receptors that regulate gene expression.
Phenylpropanoids, as a broad class of compounds, have been shown to influence various signaling pathways. nih.gov These interactions are often linked to their antioxidant and anti-inflammatory properties. For instance, some phenylpropanoid derivatives can modulate pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response. While this provides a potential area of investigation, it is important to note that the specific effects are highly dependent on the exact chemical structure.
Mechanistic Aspects of Cellular and Subcellular Effects
The cellular and subcellular effects of a compound are a direct consequence of its molecular interactions. For this compound, we can infer potential mechanisms based on the known behavior of aldehydes and aromatic compounds.
Membrane Perturbation and Permeability Modulation
The structure of this compound, with its aromatic ring and alkyl chain, suggests it possesses lipophilic characteristics. This property would allow it to partition into cellular membranes. The insertion of such molecules into the lipid bilayer can disrupt the packing of phospholipids, leading to an increase in membrane fluidity and permeability.
This perturbation can have several consequences for the cell. Increased permeability can lead to a loss of ion gradients across the membrane, affecting cellular processes that rely on these gradients, such as nerve impulse transmission and nutrient transport. At higher concentrations, this disruption could lead to membrane destabilization and ultimately, cell lysis.
Intracellular Signaling and Oxidative Stress Response Pathways
Aldehydes are known to be involved in oxidative stress. They can be generated endogenously as a result of lipid peroxidation and can also be introduced exogenously. Reactive aldehydes can contribute to cellular damage by forming adducts with proteins, lipids, and DNA.
Conversely, cells have evolved sophisticated mechanisms to respond to oxidative stress, often involving the upregulation of antioxidant defense systems. It is conceivable that exposure to this compound could trigger such a response. For instance, it might induce the expression of antioxidant enzymes through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response. Phenylpropanoid derivatives have been recognized for their antioxidant properties and their ability to modulate these pathways. nih.govresearchgate.net
Table 2: Potential Cellular and Subcellular Effects
| Cellular Process | Potential Interaction of this compound | Potential Consequence |
| Membrane Integrity | Partitioning into the lipid bilayer | Increased membrane fluidity and permeability |
| Oxidative Homeostasis | Generation of or reaction with reactive oxygen species | Induction of oxidative stress or antioxidant response |
| Intracellular Signaling | Modulation of kinase or transcription factor activity | Alteration of cellular processes like inflammation or proliferation |
This table presents hypothesized effects based on the general properties of related compounds and requires specific experimental validation for this compound.
Environmental Chemistry and Degradation Pathways of 2 4 Ethylphenyl Propanal
Abiotic Degradation Processes
Photolytic Transformation Mechanisms in Aquatic and Atmospheric Systems
No specific data on the photolytic transformation of 2-(4-ethylphenyl)propanal, including quantum yields, reaction rates with hydroxyl radicals, or identified photoproducts in water or air, are available in the scientific literature.
Hydrolysis Pathways and Product Formation
There is no available information detailing the hydrolysis of this compound under various pH conditions, its susceptibility to hydrolysis, or the resulting chemical products.
Biotic Degradation Mechanisms
Microbial Metabolism and Biodegradation Kinetics
Specific studies on the microbial metabolism of this compound, including the identification of degrading microorganisms, metabolic pathways, or biodegradation rates and half-lives in different environmental matrices, have not been published.
Identification of Biotransformation Products
Without studies on its microbial metabolism, there is no information available on the biotransformation products of this compound.
Role of 2 4 Ethylphenyl Propanal As a Synthetic Intermediate and Reagent
Utilization in the Synthesis of Complex Organic Molecules
As an aromatic aldehyde, 2-(4-ethylphenyl)propanal possesses a reactive carbonyl group that can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of more elaborate molecular frameworks. The aldehyde functionality can undergo nucleophilic addition, condensation reactions, and oxidations, making it a versatile building block.
A documented example of its use as a synthetic intermediate is in the preparation of novel 1,3,4-oxadiazole derivatives. Specifically, this compound is a precursor to 3-(4-ethylbenzoyl)propionic acid, which is then reacted with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride. This reaction sequence leads to the formation of 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles researchgate.net. These resulting oxadiazole compounds have been investigated for their potential biological activities, highlighting the role of this compound in medicinal chemistry research.
The general reactivity of propanal and its derivatives suggests further potential applications in well-established organic reactions. For instance, it can likely participate in aldol (B89426) condensation reactions, where the enolate of another carbonyl compound attacks the electrophilic carbonyl carbon of this compound, leading to the formation of β-hydroxy aldehydes, which are precursors to α,β-unsaturated aldehydes fiveable.me. Such reactions are pivotal in extending carbon chains and introducing new functional groups.
Table 1: Examples of Reactions Utilizing Aldehyde Intermediates
| Reaction Type | Reagents | Product Type | Potential Application |
| Aldol Condensation | Base, another carbonyl compound | β-hydroxy aldehyde or α,β-unsaturated aldehyde | Carbon chain extension, synthesis of polyketides |
| Wittig Reaction | Phosphonium ylide | Alkene | Synthesis of substituted alkenes |
| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol | Introduction of various organic substituents |
| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine | Synthesis of primary, secondary, and tertiary amines |
Application as a Chiral Building Block for Asymmetric Synthesis
The structure of this compound includes a stereocenter at the carbon adjacent to the aldehyde group. This inherent chirality suggests its potential as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. This strategy is a cornerstone of modern pharmaceutical and fine chemical synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomer.
While specific, documented examples of the enantioselective synthesis and application of individual enantiomers of this compound are not readily found in publicly accessible literature, the principles of asymmetric synthesis support its potential in this area. If resolved into its individual (R)- and (S)-enantiomers, this compound could be employed in diastereoselective reactions. For instance, the addition of a nucleophile to the chiral aldehyde can lead to the formation of one diastereomer in preference to the other, a process often guided by steric and electronic factors as described by models such as Cram's rule or the Felkin-Anh model.
The development of synthetic routes to enantiomerically pure cyclopropane derivatives often utilizes chiral aldehydes as starting materials nih.gov. A general strategy involves an aldol reaction with a chiral auxiliary, followed by a diastereoselective cyclopropanation and subsequent removal of the auxiliary. This approach allows for the creation of multiple stereocenters with a high degree of control. Although not specifically demonstrated with this compound, its structure is amenable to such synthetic strategies.
Contribution to Catalytic Cycles and Process Chemistry Innovations
The aldehyde group in this compound can be a substrate in various catalytic transformations. Catalytic hydrogenation of the aldehyde to the corresponding alcohol, 2-(4-ethylphenyl)propan-1-ol, or the oxidation to 2-(4-ethylphenyl)propanoic acid are fundamental transformations that can be achieved with high efficiency using heterogeneous or homogeneous catalysts.
In the broader context of process chemistry, innovations often focus on developing more sustainable and efficient synthetic routes. The use of catalytic methods is central to these efforts as they can reduce waste, lower energy consumption, and improve atom economy. While specific innovations in catalytic cycles directly involving this compound are not widely reported, the reactions of similar aromatic aldehydes are subjects of ongoing research. For example, the development of novel catalysts for the asymmetric reduction of prochiral ketones and aldehydes is a significant area of research.
Furthermore, the synthesis of phenylpropanal derivatives themselves can be achieved through catalytic processes such as hydroformylation. Although not a direct contribution of this compound to a catalytic cycle, its own synthesis is likely reliant on such industrial catalytic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
